N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4S/c16-11-4-5-13(17)14(8-11)23(19,20)18-9-12-10-21-15(22-12)6-2-1-3-7-15/h4-5,8,12,18H,1-3,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPCJDGOGATGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Laboratory-Scale Preparation
Formation of the Spirocyclic Core
The 1,4-dioxaspiro[4.5]decane scaffold is synthesized via acid-catalyzed ketalization of 2-acetylcyclohexanone with ethylene glycol. This reaction proceeds under reflux conditions in toluene, utilizing p-toluenesulfonic acid (pTSA) as a catalyst. The spirocyclization achieves yields of 78–85% after 12–16 hours.
Key reaction parameters:
- Catalyst: pTSA (5 mol%)
- Solvent: Toluene
- Temperature: 110–120°C (reflux)
- Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography
Functionalization to the Amine Intermediate
The spirocyclic alcohol (1,4-dioxaspiro[4.5]decan-2-ylmethanol) undergoes conversion to the primary amine via a Mitsunobu reaction or reductive amination:
Mitsunobu Approach
- Reagents: Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and phthalimide
- Conditions: THF, 0°C to room temperature, 24 hours
- Deprotection: Hydrazine hydrate in ethanol, yielding 1,4-dioxaspiro[4.5]decan-2-ylmethylamine (85–90% purity).
Reductive Amination
Sulfonylation with 2,5-Difluorobenzenesulfonyl Chloride
The amine intermediate reacts with 2,5-difluorobenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions:
Optimized protocol:
Industrial-Scale Production Strategies
Continuous Flow Spirocyclization
Industrial processes employ continuous flow reactors to enhance efficiency:
Reaction Optimization and Critical Parameters
Impact of Solvent on Sulfonylation
Comparative studies reveal solvent polarity directly influences reaction rate:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 8.93 | 4.5 | 92 |
| THF | 7.58 | 6.0 | 85 |
| Acetonitrile | 37.5 | 3.0 | 88 |
Polar aprotic solvents (e.g., DCM) favor faster kinetics due to improved sulfonyl chloride activation.
Challenges and Mitigation Strategies
Byproduct Formation During Sulfonylation
Common byproducts include bis-sulfonamide derivatives (3–5% yield). Mitigation involves:
Spirocyclic Ring Hydrolysis
The 1,4-dioxaspiro ring undergoes hydrolysis under strongly acidic or basic conditions:
- Stability range: pH 4–8 in aqueous solutions
- Storage recommendations: Anhydrous environments at –20°C.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Structural Analogs in Pharmaceutical Patents
Example 6 (): (2R,3R,8R)-8-(((1S)-7-Chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]dec-6-eno-7-carboxylate ethyl ester shares the 1,4-dioxaspiro[4.5]decane core but differs in substituents:
- Sulfonyl Group : A chloro-substituted indenyl group replaces the difluorophenyl ring.
- Biological Implications : The ester moiety may enhance solubility but reduce metabolic stability compared to the target compound’s fluorinated aryl group .
Example 14 (): This analog introduces a 5-fluoro substituent on the indenyl group, demonstrating that fluorination is a common strategy to modulate electronic and steric properties.
Agrochemical Sulfonamide Derivatives
Dichlofluanid (): 1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide is a fungicide with a sulfenamide backbone. Key differences include:
- Core Structure : Dichlofluanid lacks the spirocyclic system, reducing conformational rigidity.
- Substituents: Dichloro and dimethylamino groups increase lipophilicity, favoring agrochemical applications. The target compound’s fluorinated aryl group may offer a balance between lipophilicity and metabolic resistance .
Data Table: Structural and Functional Comparison
Key Research Findings
Fluorination Effects: The 2,5-difluorophenyl group in the target compound likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., Example 6) .
Spirocyclic Advantages : The 1,4-dioxaspiro[4.5]decane core may improve target selectivity by restricting rotational freedom, a feature absent in linear agrochemicals like dichlofluanid .
Synthetic Flexibility : outlines methods for spirocyclic ether synthesis (e.g., NaBH4 reduction), suggesting scalable routes for derivatives .
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic framework, which contributes to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 378.39 g/mol. The presence of the difluorobenzenesulfonamide moiety enhances its pharmacological potential by influencing its interaction with biological targets.
This compound exhibits various biological activities primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
- Receptor Modulation : Interaction with receptors can modulate signaling pathways associated with inflammation and cell survival.
Anticancer Properties
Research indicates that compounds with similar structural features have shown promise in anticancer applications. For instance, studies on related spirocyclic compounds have demonstrated:
- Induction of Apoptosis : Compounds may induce programmed cell death in various cancer cell lines.
- Inhibition of Cell Proliferation : Significant reductions in cell growth have been observed in vitro.
Antimicrobial Activity
The presence of the sulfonamide group suggests potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes the key steps in the synthesis:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanol with oxalyl chloride | Inert atmosphere (N₂ or Ar) |
| 2 | Reaction with 3-fluoroaniline | Base (e.g., triethylamine) to neutralize HCl |
| 3 | Purification | Column chromatography |
Case Study: Anticancer Activity
A study investigating the anticancer effects of similar compounds found that derivatives containing spirocyclic structures exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Comparison with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(3-fluorophenyl)oxalamide | Spirocyclic structure; oxalamide group | Anticancer |
| N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N'-(3-chlorophenyl)oxalamide | Similar spirocyclic framework; chlorophenyl group | Antimicrobial |
Q & A
Q. What synthetic routes are recommended for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Spirocyclic Core Preparation : Reduction of 1,4-dioxaspiro[4.5]decan-8-one using NaBH₄ in methanol yields the alcohol intermediate (e.g., 1,4-dioxaspiro[4.5]decan-8-ol) .
Functionalization : The spirocyclic alcohol is alkylated or coupled with a sulfonamide-bearing moiety. For example, coupling 2,5-difluorobenzenesulfonamide via nucleophilic substitution under basic conditions (e.g., NaH in THF) .
- Optimization : Control temperature (0–25°C), use anhydrous solvents, and employ column chromatography (silica gel, hexane/EtOAc gradient) for purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming the spirocyclic structure and sulfonamide linkage. For example, ¹H NMR in CDCl₃ shows distinct signals for the dioxaspiro methylene groups (δ 3.8–4.2 ppm) and aromatic fluorine coupling (J = 8–10 Hz) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at ~385.4 g/mol).
- X-ray Crystallography : Resolves stereochemistry using programs like SHELXL for refinement .
Q. What purification methods are effective post-synthesis?
- Methodological Answer :
- Column Chromatography : Silica gel with gradients of hexane/EtOAc (e.g., 70:30 to 50:50) separates polar sulfonamide derivatives .
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
Advanced Research Questions
Q. How does the spirocyclic dioxolane moiety influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : The 1,4-dioxaspiro[4.5]decane group increases logP, enhancing blood-brain barrier permeability (compare with similar spirocyclic compounds in ).
- Metabolic Stability : The dioxolane ring resists oxidative degradation, as shown in hepatic microsome assays for analogous compounds .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., known sulfonamide inhibitors).
- Data Normalization : Adjust for batch-to-batch purity variations (HPLC ≥95%) and solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to carbonic anhydrase IX (a common sulfonamide target). Fluorine atoms enhance hydrogen bonding with active-site residues .
- MD Simulations : GROMACS can assess stability of the ligand-receptor complex over 100 ns trajectories .
Q. What are the structure-activity relationship (SAR) findings for fluorinated benzenesulfonamide derivatives?
- Methodological Answer :
- Fluorine Positioning : 2,5-Difluoro substitution maximizes electrostatic interactions with target enzymes (e.g., ~10 nM IC₅₀ against CA IX vs. ~100 nM for mono-fluoro analogs) .
- Spirocyclic Linkers : Rigid dioxaspiro groups improve selectivity over flexible chains (e.g., 5-fold higher selectivity in kinase assays) .
Q. How to address solubility challenges in biological assays?
- Methodological Answer :
- Co-solvents : Use 10% β-cyclodextrin in PBS to enhance aqueous solubility .
- Prodrug Design : Introduce ester moieties at the spirocyclic oxygen, hydrolyzed in vivo to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
